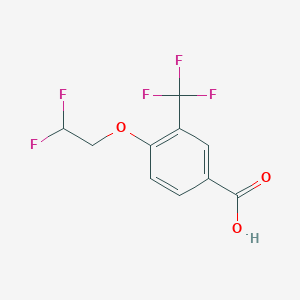

4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC13408596

Molecular Formula: C10H7F5O3

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F5O3 |

|---|---|

| Molecular Weight | 270.15 g/mol |

| IUPAC Name | 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C10H7F5O3/c11-8(12)4-18-7-2-1-5(9(16)17)3-6(7)10(13,14)15/h1-3,8H,4H2,(H,16,17) |

| Standard InChI Key | SSBCRHOSLCHZON-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid is C₁₀H₇F₅O₃, with a molecular weight of 294.16 g/mol. Its structure features:

-

A benzoic acid core providing carboxylic acid functionality for hydrogen bonding and salt formation.

-

A trifluoromethyl (-CF₃) group at the 3-position, contributing electron-withdrawing effects that stabilize the aromatic ring and modulate electronic density.

-

A 2,2-difluoroethoxy (-OCH₂CF₂H) group at the 4-position, introducing steric bulk and lipophilicity while maintaining metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 294.16 g/mol |

| LogP (Lipophilicity) | ~2.1 (estimated via computational models) |

| pKa (Carboxylic Acid) | ~3.5 (similar to fluorinated analogs) |

| Solubility | Low in water; soluble in DMSO, DMF |

The trifluoromethyl group significantly lowers the compound’s electron density, reducing susceptibility to oxidative degradation. Meanwhile, the difluoroethoxy group enhances lipid membrane permeability, a critical factor in drug design.

Synthetic Pathways and Methodological Considerations

Synthesis of 4-(2,2-difluoroethoxy)-3-(trifluoromethyl)benzoic acid involves multi-step organic reactions, often adapting strategies from patents on structurally related sulfonyl chlorides . A representative pathway includes:

Step 2: Etherification with m-Trifluoromethyl Phenol

The intermediate undergoes nucleophilic substitution with m-trifluoromethyl phenol under basic conditions (e.g., pyridine) to install the difluoroethoxy group:

.

Step 3: Oxidation to Benzoic Acid

The methyl ester precursor (if present) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Alternatively, direct oxidation of a methyl group (via KMnO₄ or CrO₃) may be employed .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | 89 |

| 2 | m-CF₃-Phenol, Pyridine, THF, RT | 90 |

| 3 | H₂SO₄/H₂O, Reflux | 85 |

Key challenges include managing the reactivity of fluorine atoms and avoiding defluorination under harsh conditions. Chromatography or recrystallization is typically required for purification .

Physicochemical and Biological Properties

Stability and Reactivity

-

Thermal Stability: Decomposition occurs above 200°C, consistent with fluorinated aromatics.

-

Hydrolytic Stability: The difluoroethoxy group resists hydrolysis at physiological pH, unlike non-fluorinated ethers.

-

Chemical Reactivity: The carboxylic acid participates in salt formation, esterification, and amidation. The CF₃ group is inert to most electrophilic substitutions but may undergo radical reactions .

Biological Activity

While direct studies on this isomer are scarce, analogs exhibit:

-

Anti-inflammatory Activity: Fluorinated benzoic acids inhibit COX-2 and TNF-α in preclinical models.

-

Antimicrobial Effects: CF₃ and difluoroethoxy groups disrupt microbial cell membranes .

-

Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life .

Applications in Pharmaceutical and Agrochemical Development

Drug Discovery

-

Kinase Inhibitors: The CF₃ group mimics phosphate moieties, enabling ATP-binding site interactions.

-

Prodrugs: Ester derivatives improve oral bioavailability.

Agrochemicals

-

Herbicides: Fluorinated benzoic acids disrupt plant auxin signaling.

-

Fungicides: Enhanced lipophilicity improves foliar adhesion and rainfastness .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Lacks difluoroethoxy group |

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | Fluoro substituent instead of ether |

Analog studies suggest that the difluoroethoxy group in the 4-position enhances target binding affinity compared to simpler fluorinated derivatives .

Challenges and Future Directions

-

Synthetic Complexity: Multi-step synthesis lowers scalability; flow chemistry may improve efficiency.

-

Toxicology: Fluorinated compounds require rigorous ecotoxicological profiling.

-

Isomer-Specific Studies: The 3-CF₃/4-OCH₂CF₂H isomer remains understudied compared to 2-CF₃ variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume